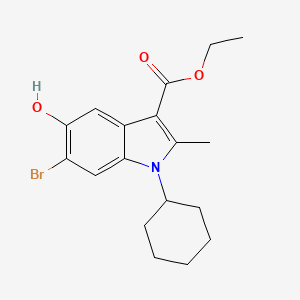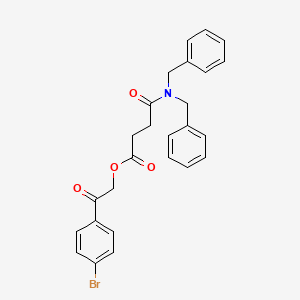![molecular formula C40H48N2O5 B11548329 4,4'-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B11548329.png)
4,4'-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-N-(4-{4-[(E)-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]PHENOXY}PHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes hexyl and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-N-(4-{4-[(E)-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]PHENOXY}PHENYL)METHANIMINE typically involves multiple steps, starting with the preparation of the hexyl and methoxy-substituted phenyl rings. These rings are then linked through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired configuration and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-N-(4-{4-[(E)-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]PHENOXY}PHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols .
Scientific Research Applications
(E)-1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-N-(4-{4-[(E)-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]PHENOXY}PHENYL)METHANIMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-N-(4-{4-[(E)-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]PHENOXY}PHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents, leading to different chemical and biological properties.
Carboxymethyl Chitosan Hydrogels: While structurally different, these hydrogels share some functional similarities in their applications.
Uniqueness
(E)-1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-N-(4-{4-[(E)-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]PHENOXY}PHENYL)METHANIMINE is unique due to its specific combination of hexyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C40H48N2O5 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
1-(4-hexoxy-3-methoxyphenyl)-N-[4-[4-[(4-hexoxy-3-methoxyphenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C40H48N2O5/c1-5-7-9-11-25-45-37-23-13-31(27-39(37)43-3)29-41-33-15-19-35(20-16-33)47-36-21-17-34(18-22-36)42-30-32-14-24-38(40(28-32)44-4)46-26-12-10-8-6-2/h13-24,27-30H,5-12,25-26H2,1-4H3 |
InChI Key |
NEGSQWJLFWJSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OCCCCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548251.png)


![2-[(2-bromo-4-chlorophenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11548270.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide](/img/structure/B11548271.png)
![2-(Benzoyloxy)-5-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11548272.png)


![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11548321.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11548323.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11548326.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B11548330.png)
![Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11548333.png)
